molecular formula C15H19NO4 B2846361 N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide CAS No. 1825602-76-3

N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide

Cat. No.: B2846361
CAS No.: 1825602-76-3
M. Wt: 277.32
InChI Key: QMEHEMLNKXELIW-UHFFFAOYSA-N
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Description

N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide is an organic compound characterized by the presence of a but-2-ynamide group attached to a 3-(3,5-dimethoxyphenoxy)propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide typically involves the following steps:

    Preparation of 3-(3,5-Dimethoxyphenoxy)propylamine: This intermediate can be synthesized by reacting 3,5-dimethoxyphenol with 3-chloropropylamine under basic conditions.

    Formation of But-2-ynoic Acid: But-2-ynoic acid can be prepared through the oxidation of but-2-yne using potassium permanganate.

    Amidation Reaction: The final step involves the reaction of 3-(3,5-dimethoxyphenoxy)propylamine with but-2-ynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-Dimethoxyphenoxy)propyl]but-2-ynamide
  • N-[3-(3,5-Dimethoxyphenoxy)propyl]but-2-ynamide
  • Tert-butyl 4-{N’-[3-(3,5-dimethoxyphenoxy)propyl]carbamimidoyl}piperazine-1-carboxylate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a but-2-ynamide group with a 3-(3,5-dimethoxyphenoxy)propyl chain makes it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(3,5-dimethoxyphenoxy)propyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-6-15(17)16-7-5-8-20-14-10-12(18-2)9-13(11-14)19-3/h9-11H,5,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHEMLNKXELIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCOC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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